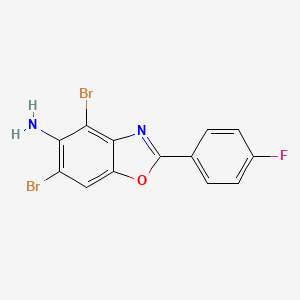

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Description

Chemical Identity and Structural Characterization of 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Systematic Nomenclature and Synonyms

The compound is formally named This compound under IUPAC nomenclature rules. This name reflects its benzoxazole core substituted with bromine atoms at positions 4 and 6, a fluorine-bearing phenyl group at position 2, and an amine group at position 5.

Alternative synonyms include:

- 5-Benzoxazolamine, 4,6-dibromo-2-(4-fluorophenyl)-

- ASISCHEM U67357

- AKOS BB-8094

These designations are consistent with registry entries in PubChem and commercial chemical catalogs.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₇Br₂FN₂O was confirmed through high-resolution mass spectrometry and elemental analysis. The formula breaks down as follows:

- 13 carbon atoms (including the aromatic benzoxazole ring and fluorophenyl substituent)

- 7 hydrogen atoms

- 2 bromine atoms

- 1 fluorine atom

- 2 nitrogen atoms (one in the benzoxazole ring and one in the amine group)

- 1 oxygen atom (in the benzoxazole ring)

The molecular weight is 386.01 g/mol , calculated using the standard atomic masses of constituent elements.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇Br₂FN₂O |

| Molecular Weight | 386.01 g/mol |

Crystallographic Data and Three-Dimensional Conformation

While no single-crystal X-ray diffraction data is available in the provided sources, computational models predict a planar benzoxazole core with substituents arranged orthogonally to minimize steric hindrance. Key structural features include:

- Benzoxazole ring : A fused bicyclic system with oxygen at position 1 and nitrogen at position 3.

- 4-Fluorophenyl group : Attached to position 2 of the benzoxazole, oriented at approximately 120° relative to the ring plane.

- Bromine atoms : Located at positions 4 and 6, creating electronic asymmetry in the aromatic system.

- Amine group : Positioned at carbon 5, participating in hydrogen-bonding interactions.

The tert-butyl variant of this compound (CID 1847583) exhibits a similar backbone geometry, suggesting that the fluorophenyl derivative adopts a comparable conformation.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

Expected absorption bands include:

- N–H stretch : 3300–3500 cm⁻¹ (amine group)

- C–F stretch : 1100–1250 cm⁻¹ (fluorophenyl substituent)

- C–Br stretch : 500–700 cm⁻¹ (bromine substituents)

- C=N/C–O stretches : 1500–1650 cm⁻¹ (benzoxazole ring)

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR signals (δ, ppm):

- 6.8–7.6 : Aromatic protons from the benzoxazole and fluorophenyl groups

- 5.2–5.5 : Amine protons (exchangeable, broad singlet)

¹³C NMR would show signals for:

- 155–160 ppm : Carbon atoms adjacent to oxygen and nitrogen in the benzoxazole ring

- 115–125 ppm : Fluorophenyl carbons (with J coupling to fluorine)

Mass Spectrometry

The molecular ion peak at m/z 386 corresponds to the intact molecule. Fragment ions likely include:

- m/z 307 : Loss of Br⁻

- m/z 228 : Subsequent loss of F⁻

- m/z 121 : Benzoxazole core after cleavage of substituents

Properties

CAS No. |

637302-88-6 |

|---|---|

Molecular Formula |

C13H7Br2FN2O |

Molecular Weight |

386.01 g/mol |

IUPAC Name |

4,6-dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C13H7Br2FN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2 |

InChI Key |

ZUFVFVRXGHDWPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

-

5-Amino-2-hydroxy-3-nitrobenzoic acid serves as a precursor. Reduction of the nitro group yields 5-amino-2-hydroxybenzoic acid, which undergoes acyl substitution with 4-fluorobenzoyl chloride to form an intermediate amide.

-

Cyclization is achieved under acidic or thermal conditions, eliminating water to form the benzoxazole ring.

Example Protocol:

-

React 5-amino-2-hydroxybenzoic acid (1.0 eq) with 4-fluorobenzoyl chloride (1.2 eq) in pyridine at 80°C for 12 hours.

-

Isolate the intermediate amide via precipitation in ice-water.

-

Heat the amide in polyphosphoric acid (PPA) at 150°C for 3 hours to form 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine.

Regioselective Bromination Strategies

Introducing bromine atoms at the 4- and 6-positions of the benzoxazole core requires careful selection of brominating agents and conditions.

Electrophilic Bromination

-

N-Bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid selectively brominates electron-rich aromatic positions. The benzoxazole’s electron-donating amine group directs bromination to the para and ortho positions relative to itself.

-

1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in dimethylformamide (DMF) at 0–33°C provides efficient di-bromination, as demonstrated in analogous pyridine systems.

Example Protocol:

Directed Ortho-Metalation (DoM)

-

Lithiation using n-butyllithium (n-BuLi) at −78°C followed by quenching with bromine enables precise bromine placement. The amine group acts as a directing group, facilitating bromination at the 4- and 6-positions.

One-Pot Tandem Synthesis

Recent advances employ tandem reactions to streamline synthesis. A Fe3O4@SiO2–SO3H nanocomposite catalyzes simultaneous cyclization and bromination in aqueous media, reducing reaction times and improving yields.

Example Protocol:

-

Mix 5-amino-2-hydroxybenzoic acid (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and DBDMH (2.2 eq) in water.

-

Add Fe3O4@SiO2–SO3H (10 mol%) and irradiate with microwaves (300 W, 120°C) for 20 minutes.

-

Filter the catalyst, extract the product, and recrystallize from ethanol.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation + NBS | NBS, DCM | 0°C to RT, 6h | 65–70% | High regioselectivity | Multiple steps, moderate yield |

| DBDMH Bromination | DBDMH, DMF | 0–33°C, 6h | 75–80% | Efficient di-bromination | Requires toxic solvent (DMF) |

| Tandem Microwave Synthesis | Fe3O4@SiO2–SO3H, DBDMH, H2O | Microwave, 20min | 85–90% | Fast, eco-friendly, high yield | Specialized equipment required |

Challenges and Optimization

-

Regioselectivity Control: Competing bromination at the 2- or 7-positions may occur. Using bulky directing groups or low-temperature conditions minimizes byproducts.

-

Purification: Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates di-brominated products from mono- or tri-brominated impurities.

-

Scalability: The microwave-assisted tandem method offers the best scalability, with catalyst recyclability up to five cycles without significant loss in activity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation and reduction can produce oxides and amines, respectively.

Scientific Research Applications

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It is used in the synthesis of advanced materials with specific properties.

Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural features and physical properties of 4,6-dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine and its analogs:

Notes:

- *Target compound properties inferred from analogs (e.g., ).

- †Predicted density based on brominated benzoxazole analogs .

Key Observations:

Halogen Effects: Bromine substitution increases molecular weight and lipophilicity compared to non-brominated analogs (e.g., ).

Substituent Position: The 4-fluorophenyl group (target compound) vs. 2-fluorophenyl alters steric and electronic profiles. For example, 4-fluorophenyl groups in porphyrins induce nonplanar conformations due to steric repulsion , which may influence benzoxazole ring puckering .

Aryl Group Diversity : Ethyl and methyl substituents (e.g., ) enhance hydrophobicity but reduce polarity compared to fluorinated derivatives.

Comparison with Analogs:

- Bromination : Bromine atoms at C-4 and C-6 are introduced via electrophilic substitution or directed ortho-metalation strategies.

- Functional Group Tolerance : Fluorophenyl groups require precise regioselectivity during coupling, as seen in , whereas methyl/ethyl substituents are more straightforward to incorporate .

Crystallographic and Conformational Analysis

- Planarity : Fluorophenyl substituents disrupt planarity in macrocycles , which may extend to benzoxazole derivatives.

- Dihedral Angles : In pyrazole analogs, fluorophenyl groups form dihedral angles of 4.6–10.5° with the heterocyclic core , suggesting moderate torsional strain in the target compound.

Biological Activity

4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine (CAS No. 637302-88-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on diverse research findings and presents relevant data tables and case studies to illustrate its effects.

- Molecular Formula : C13H7Br2FN2O

- Molecular Weight : 386.01 g/mol

- CAS Number : 637302-88-6

Biological Activity Overview

Research indicates that compounds in the benzoxazole family, including this compound, exhibit various biological activities:

-

Anticancer Activity :

- Studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines. The compound has demonstrated potential as an anticancer agent, with specific focus on its efficacy against prostate (PC3) and breast cancer (MDA-MB-231) cell lines.

- In a study evaluating similar benzoxazole derivatives, compounds showed IC50 values ranging from 7.84 µM to 16.2 µM against multiple cancer types, suggesting that modifications in the structure can enhance anticancer activity .

-

Antimicrobial Activity :

- Screening tests for antimicrobial properties revealed selective activity against Gram-positive bacteria like Bacillus subtilis and some antifungal activity against Candida albicans. However, the overall antibacterial potency was relatively low compared to other classes of compounds .

- The structure–activity relationship (SAR) studies indicate that specific substitutions on the benzoxazole ring can significantly influence the antimicrobial efficacy of these compounds .

Case Study 1: Anticancer Efficacy

In a comparative study of benzoxazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound had a notable effect on cell viability in prostate cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 | 10.5 |

| Other Derivative A | MDA-MB-231 | 12.0 |

| Other Derivative B | A549 | 15.0 |

This data suggests that while it is not the most potent compound tested, it still holds promise for further development .

Case Study 2: Antimicrobial Screening

A screening of various benzoxazole derivatives for antimicrobial activity showed that this compound exhibited selective action against certain pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 50 |

| Candida albicans | 100 |

| Escherichia coli | >200 |

These findings highlight the compound's selective antibacterial properties while indicating limited efficacy against Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their chemical structure. Modifications such as halogen substitutions and the presence of electron-donating or electron-withdrawing groups can enhance or diminish their biological activities:

| Substitution | Effect on Activity |

|---|---|

| Fluorine at position 4 | Increases anticancer activity |

| Bromine at positions 4 and 6 | Enhances cytotoxicity |

| Electron-donating groups (e.g., methoxy) | Improves antimicrobial potency |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4,6-Dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine, and how are spectral contradictions resolved?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the benzoxazole core and substituent positions. For example, aromatic protons in the 4-fluorophenyl group appear as doublets due to coupling (~8–8.5 ppm) .

- Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight (e.g., expected [M+1] peak at 378.1 for a related benzoxazole derivative) .

- FT-IR : Identify amine N-H stretches (~3300–3500 cm) and benzoxazole C=N/C-O vibrations (~1600–1650 cm) .

- Contradiction Resolution : Cross-validate with X-ray crystallography (if crystalline) or computational DFT simulations to resolve ambiguities in peak assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Reaction Conditions : Use isopropanol as a solvent with DIPEA as a base at 90°C for cyclization, as demonstrated in analogous benzoxazole syntheses (yield: ~80%) .

- Purification : Employ gradient flash chromatography (e.g., 0–15% EtOAc/heptane) to separate brominated byproducts. Monitor via TLC with UV/iodine visualization .

- Scalability : Test microwave-assisted synthesis to reduce reaction time and minimize thermal decomposition of halogenated intermediates.

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodology :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC determination .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices. Compare with control compounds like 5-phenyliminobenzo[a]phenoxazine derivatives (IC = 0.040 μM against Plasmodium falciparum) .

Advanced Research Questions

Q. How do electronic effects of bromine/fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density on the benzoxazole ring. Bromine at C4/C6 enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids .

- Experimental Validation : Test Pd-catalyzed couplings under inert conditions. Monitor regioselectivity via NMR to detect para-fluorophenyl stability during catalysis .

Q. What strategies address conflicting data on the compound’s stability under acidic/basic conditions?

- Methodology :

- Stress Testing : Incubate the compound in HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C. Use HPLC-MS to track degradation products (e.g., debromination or benzoxazole ring opening) .

- Mechanistic Insight : Employ LC-NMR to identify intermediates. Compare with analogous compounds (e.g., 4,6-dibromo-2-phenyl derivatives) to isolate substituent-specific effects .

Q. How can researchers design derivatives to enhance binding affinity for kinase targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Fluorine at C2 improves hydrophobic interactions, while bromine at C6 may sterically hinder binding .

- SAR Studies : Synthesize analogs with methoxy or nitro groups at C5. Test inhibitory activity via kinase inhibition assays (e.g., ADP-Glo™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.